Ethyl 2,5-dichloro-3-methylbenzoate
Description
Significance in Synthetic Organic Transformations
The strategic placement of chloro and methyl groups on the aromatic ring, combined with the reactivity of the ethyl ester, makes Ethyl 2,5-dichloro-3-methylbenzoate a versatile reagent in organic synthesis. Halogenated esters like this compound can serve as precursors for a variety of more complex molecules. For instance, the chlorine atoms can be displaced or can participate in cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
A key area where halogenated benzoates have shown significance is in the development of new pharmaceuticals and agrochemicals. For example, the related compound 2-amino-5-chloro-3-methylbenzoic acid is a crucial intermediate in the synthesis of some modern insecticides. patsnap.com The synthesis of such compounds often involves the manipulation of halogenated precursors.
Furthermore, the principles of using halogenated aromatic compounds are fundamental in organic synthesis. For example, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid can be achieved through the chlorination of 2-amino-3-methylbenzoic acid using reagents like N-chlorosuccinimide or dichlorohydantoin. google.com
Contextual Overview of Halogenated Benzoate (B1203000) Esters in Chemical Research
Halogenated benzoate esters are a class of compounds that have found diverse applications in chemical research. Their utility often stems from the influence of the halogen substituents on the electronic properties and reactivity of the molecule.
One notable application is in the field of photochemistry. Benzoates have been investigated as photosensitizing catalysts and auxiliaries in light-powered reactions, such as the direct C(sp³)–H fluorination. nih.govuni-regensburg.de While methyl 4-fluorobenzoate (B1226621) was found to be an effective photosensitizing catalyst, the study highlights the potential of benzoate esters in facilitating challenging chemical transformations. nih.gov The benzoyl group, in general, can act as a photosensitizing auxiliary, improving reaction efficiency and scope. nih.govuni-regensburg.de
In medicinal chemistry, halogenated benzoate derivatives have been synthesized and evaluated for their biological activities. For instance, halogenated benzoate derivatives of altholactone (B132534) have demonstrated improved anti-fungal activity compared to the parent compound. nih.gov Specifically, 2,4-dichlorobenzoates showed significant activity against Cryptococcus neoformans. nih.gov This underscores the role of halogenation in modulating the pharmacological properties of molecules.
Moreover, halogenated esters are valuable intermediates in the synthesis of various commercial products, including insecticides. google.com The ability to introduce and manipulate halogen atoms on a benzene (B151609) ring is a cornerstone of synthetic strategy, allowing for the construction of complex molecular architectures.
Below is a table summarizing the properties of this compound and related compounds for context.
| Compound Name | Molecular Formula | Use/Significance |
| This compound | C₁₀H₁₀Cl₂O₂ | Intermediate in organic synthesis |
| Methyl 2,5-dichlorobenzoate (B1240473) | C₈H₆Cl₂O₂ | Plant growth regulator, fungicide, and lachrymator. herts.ac.ukresearchgate.net |
| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | Key intermediate for insecticides. patsnap.com |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | Photosensitizing catalyst. nih.gov |
| 2,4-Dichlorobenzoates | - | Exhibit anti-fungal activity. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2,5-dichloro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWXTUZQVYFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Ethyl 2,5 Dichloro 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional NMR experiments, are instrumental in the complete structural assignment of Ethyl 2,5-dichloro-3-methylbenzoate.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the ethyl ester moiety. The substitution pattern on the benzene (B151609) ring—two chlorine atoms and a methyl group—results in a specific splitting pattern for the remaining aromatic protons.
The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the aromatic ring will appear as a singlet. The two aromatic protons are expected to appear as distinct signals, likely doublets, due to coupling with each other.
The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar substituted benzoates.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | ~7.5 - 7.8 | d | ~2-3 |
| Ar-H | ~7.3 - 7.5 | d | ~2-3 |
| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~7 |
| Ar-CH₃ | ~2.4 - 2.6 | s | - |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7 |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found downfield. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached substituents (chlorine, methyl, and ester groups).
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 168 |
| Ar-C (quaternary, attached to Cl) | ~130 - 135 |
| Ar-C (quaternary, attached to Cl) | ~130 - 135 |
| Ar-C (quaternary, attached to CH₃) | ~135 - 140 |
| Ar-C (quaternary, attached to C=O) | ~130 - 135 |
| Ar-CH | ~128 - 132 |
| Ar-CH | ~125 - 130 |
| -OCH₂CH₃ | ~61 - 63 |
| Ar-CH₃ | ~20 - 23 |
| -OCH₂CH₃ | ~14 - 15 |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals. It would also show a correlation between the two aromatic protons, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons and the carbons of the ethyl and methyl groups by linking their ¹H and ¹³C signals.
The aromatic protons showing correlations to various aromatic carbons, confirming their positions on the ring.
The protons of the aromatic methyl group showing a correlation to the carbonyl carbon of the ester, confirming its position relative to the ester group.
The methylene protons of the ethyl group showing a correlation to the carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₀Cl₂O₂. The calculated exact mass for this formula is 232.0058 g/mol . nih.gov The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator for dichlorinated compounds.
Fragmentation Pattern Analysis for Structural Connectivity
In the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. Key expected fragmentation pathways include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent peak corresponding to the benzoyl cation [M - 45]⁺.
Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment corresponding to [M - 29]⁺.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a common fragmentation for esters and would produce a radical cation of the corresponding carboxylic acid.
Loss of a chlorine atom (-Cl): This would result in a fragment [M - 35]⁺.
Decarbonylation: Loss of carbon monoxide (CO) from the benzoyl cation.
Predicted Key Mass Fragments
| m/z | Identity of Fragment |
| 232/234/236 | [M]⁺ (Molecular ion with isotopic pattern) |
| 203/205 | [M - C₂H₅]⁺ |
| 187/189/191 | [M - OCH₂CH₃]⁺ |
| 159/161 | [M - C₂H₄ - Cl]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, specifically infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2980-3000 | C-H (Aromatic) | Stretching |
| ~2850-2960 | C-H (Aliphatic) | Stretching |
| ~1720-1740 | C=O (Ester) | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Stretching |
| ~1250-1300 | C-O (Ester) | Stretching |
| ~1000-1100 | C-Cl | Stretching |
The strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The various C-H and C=C stretching vibrations confirm the presence of both aromatic and aliphatic components. The C-Cl stretching bands in the lower wavenumber region would confirm the presence of the chloro substituents.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands that confirm its molecular structure.
The most prominent feature in the predicted FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This band is anticipated to appear in the range of 1720-1740 cm⁻¹ . The exact position is influenced by the electronic effects of the substituents on the benzene ring. The presence of two electron-withdrawing chlorine atoms would likely shift this band to a slightly higher wavenumber compared to unsubstituted ethyl benzoate (B1203000).
Another key feature is the C-O stretching vibrations of the ester linkage. Two distinct bands are expected: the C-O-C asymmetric stretching vibration, typically found between 1250-1300 cm⁻¹ , and the O-C-C symmetric stretching vibration, which is expected to appear in the 1100-1150 cm⁻¹ region.
The aromatic nature of the compound will be evidenced by several bands. The aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹ . The substitution pattern on the benzene ring (1,2,3,5-tetrasubstituted) will give rise to a specific pattern of out-of-plane C-H bending vibrations in the region of 800-900 cm⁻¹ . Additionally, aromatic C=C stretching vibrations are expected as a series of bands of variable intensity in the 1450-1600 cm⁻¹ range.
The presence of the ethyl group will be confirmed by the aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which are expected to appear in the 2850-2980 cm⁻¹ region. Aliphatic C-H bending vibrations will also be present at lower wavenumbers.
Finally, the two chlorine substituents will give rise to C-Cl stretching vibrations . These are typically observed in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹ .
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2980 | Medium |
| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| C-O-C Asymmetric Stretch | 1250 - 1300 | Strong |
| O-C-C Symmetric Stretch | 1100 - 1150 | Strong |
| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be especially useful for analyzing the vibrations of the substituted benzene ring and the C-Cl bonds.
The symmetric breathing vibration of the benzene ring , which is often weak or absent in the FTIR spectrum, is expected to be a strong and sharp band in the Raman spectrum, likely appearing around 1000 cm⁻¹ . The aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region will also be prominent.
The C-Cl stretching vibrations are also expected to be strong in the Raman spectrum, providing clear evidence for the chloro-substituents. These would appear in the 600-800 cm⁻¹ range. In contrast to FTIR, the carbonyl (C=O) stretching vibration in the Raman spectrum is typically weaker.
The aliphatic C-H stretching and bending vibrations of the ethyl group will also be observable in the Raman spectrum.
Table 2: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2980 | Strong |
| Carbonyl (C=O) Stretch | 1720 - 1740 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| Benzene Ring Breathing | ~1000 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Although no experimental crystal structure for this compound has been reported, we can predict its likely solid-state conformation based on the known structure of a very close analog, methyl 2,5-dichlorobenzoate (B1240473). researchgate.net
Single-crystal X-ray diffraction would provide the definitive molecular structure, including precise bond lengths, bond angles, and torsion angles. For this compound, the benzene ring is expected to be essentially planar. A key structural parameter would be the dihedral angle between the plane of the benzene ring and the plane of the ester group. In methyl 2,5-dichlorobenzoate, this angle is 39.22(3)°. researchgate.net A similar non-planar arrangement is expected for the ethyl ester, driven by steric hindrance between the ester group and the ortho-substituent (a chlorine atom in this case).
The bond lengths are expected to fall within normal ranges. The C=O double bond of the ester group would be approximately 1.20 Å, while the C-O single bonds of the ester would be around 1.33 Å and 1.45 Å. The C-Cl bond lengths are predicted to be in the range of 1.73-1.74 Å. The C-C bond lengths within the aromatic ring would be approximately 1.39 Å, with slight variations due to the electronic influence of the substituents.
Table 3: Predicted Key Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric |
| Dihedral Angle (Benzene Ring vs. Ester Group) | ~40° |
| C=O Bond Length | ~1.20 Å |
| C-O (ester) Bond Length | ~1.33 Å |
| O-C (ethyl) Bond Length | ~1.45 Å |
| C-Cl Bond Lengths | ~1.73 - 1.74 Å |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, a combination of weak intermolecular forces is expected to dictate the packing arrangement.
Given the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by van der Waals forces and weak C-H···O hydrogen bonds . The latter would involve the hydrogen atoms of the ethyl group or the aromatic ring interacting with the oxygen atoms of the carbonyl group of neighboring molecules.
The analysis of the crystal packing of the related methyl 2,5-dichlorobenzoate reveals no classical hydrogen bonds, with the structure being stabilized by van der Waals forces. researchgate.net A similar packing motif is plausible for this compound, with the ethyl groups likely influencing the stacking of the aromatic rings. It is conceivable that π-π stacking interactions between the aromatic rings of adjacent molecules could also contribute to the stability of the crystal lattice, though these might be offset by the steric bulk of the substituents.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,5 Dichloro 3 Methylbenzoate
Reactions Involving the Ester Functionality
The reactivity of the ester group in Ethyl 2,5-dichloro-3-methylbenzoate is influenced by the steric hindrance imposed by the ortho-substituents (a chlorine atom and a methyl group) and the electronic effects of the substituents on the aromatic ring.
Hydrolysis and Saponification Mechanisms
The hydrolysis of esters, particularly those that are sterically hindered, is a well-studied reaction. arkat-usa.org Saponification, the hydrolysis of an ester under basic conditions, typically proceeds via a nucleophilic acyl substitution mechanism. For this compound, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the ethoxide ion (⁻OCH₂CH₃) is eliminated, and a final proton transfer yields the carboxylate salt (2,5-dichloro-3-methylbenzoate) and ethanol (B145695).
However, the presence of substituents at the C2 and C3 positions of the benzene (B151609) ring creates significant steric hindrance around the carbonyl group. This steric crowding can impede the approach of the nucleophile, making the reaction sluggish under standard conditions. arkat-usa.orgresearchgate.net Consequently, forcing conditions such as high temperatures, prolonged reaction times, and an excess of base are often required to achieve complete hydrolysis. researchgate.net
To circumvent these challenges, milder, non-aqueous methods have been developed for the saponification of crowded esters. These methods often employ a combination of a base like sodium hydroxide in a mixed solvent system, such as methanol and dichloromethane (CH₂Cl₂), at room temperature. arkat-usa.orgresearchgate.net In these less polar, aprotic solvent systems, the hydroxide anion is poorly solvated, which increases its nucleophilicity and facilitates the attack on the sterically hindered carbonyl carbon. arkat-usa.org
| Condition | Standard Aqueous Saponification | Mild Non-Aqueous Saponification |
|---|---|---|
| Reagents | Excess NaOH or KOH in aqueous alcohol | NaOH in MeOH/CH₂Cl₂ |
| Temperature | High (Reflux) | Room Temperature |
| Reaction Time | Long | Short |
| Key Factor | Overcoming steric hindrance with thermal energy | Enhanced nucleophilicity of poorly solvated hydroxide |
Reduction Reactions (e.g., Bouveault-Blanc Reduction for Ester to Alcohol Transformations)
The Bouveault-Blanc reduction is a classic method for converting esters to primary alcohols using metallic sodium in an alcohol solvent, typically ethanol. alfa-chemistry.comchemistnotes.com The mechanism involves the transfer of single electrons from the sodium metal to the carbonyl carbon of the ester, forming a radical anion intermediate. chemistnotes.comorganic-chemistry.org The alcohol serves as a proton donor. This process is repeated, ultimately leading to the formation of two primary alcohols: (2,5-dichloro-3-methylphenyl)methanol and ethanol.
A significant limitation of the Bouveault-Blanc reduction is its incompatibility with substrates containing reducible functional groups, including halogens. alfa-chemistry.com The conditions of the reaction can lead to the reductive dehalogenation of aryl halides. Therefore, applying the Bouveault-Blanc reduction to this compound would likely result in a complex mixture of products, including the desired di-chlorinated alcohol, partially dehalogenated alcohols, and fully dehalogenated (3-methylphenyl)methanol. Due to this lack of chemoselectivity, alternative reducing agents like lithium aluminum hydride (LiAlH₄) are generally preferred for the reduction of halogenated aromatic esters.
| Aspect | Description |
|---|---|
| Reactants | Ester (e.g., this compound) |
| Reagents | Sodium metal (Na) and an alcohol solvent/proton source (e.g., ethanol) |
| Products | Primary alcohols (RCH₂OH and R'OH) |
| Mechanism | Single electron transfer from sodium, forming a radical-anion intermediate |
| Limitations | Not suitable for substrates with acid-sensitive groups or reducible moieties like halogens alfa-chemistry.com |
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol, such as methanol, would lead to the formation of Mthis compound and ethanol.
Base-Catalyzed Transesterification : Under basic conditions, a strong base (e.g., sodium methoxide (B1231860), NaOCH₃) is used to generate an alkoxide from the new alcohol. This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com
Acid-Catalyzed Transesterification : In the presence of a strong acid (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. The new alcohol then attacks this activated carbonyl group. A series of proton transfer steps follows, leading to the elimination of ethanol and the formation of the new ester.
The efficiency of transesterification can be influenced by the steric hindrance around the ester group, similar to hydrolysis. Therefore, achieving high yields may require optimized reaction conditions, such as using a large excess of the new alcohol to shift the equilibrium towards the desired product.
Reactivity of the Aromatic Ring System
The reactivity of the benzene ring in this compound towards substitution is dictated by the combined electronic effects of its three substituents: two chlorine atoms, a methyl group, and an ethyl ester group.
Electrophilic Aromatic Substitution Pathways (e.g., Nitration, Sulfonation)
The substituents on this compound have the following effects:
-COOCH₂CH₃ (Ethyl Ester) : This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C5). stackexchange.comyoutube.com
-Cl (Chloro) : Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because their lone pairs can donate electron density through resonance. libretexts.org
-CH₃ (Methyl) : This is an activating group due to its electron-donating inductive and hyperconjugation effects. It is an ortho, para-director.
Predicting the regioselectivity is complex due to the conflicting directing effects of the substituents. The available positions for substitution are C4 and C6.
The ester group directs meta to itself, which would be the C5 position, but this is already substituted with a chlorine atom. Its influence on C4 and C6 is less pronounced.
The methyl group at C3 directs ortho (to C2 and C4) and para (to C6).
The chlorine at C2 directs ortho (to C3, which is blocked) and para (to C5, which is blocked).
The chlorine at C5 directs ortho (to C4 and C6).
Considering these effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by the ortho/para-directing methyl and C5-chloro groups. The C4 position is activated by both the methyl group (ortho) and the C5-chlorine (ortho), while the C6 position is activated by the methyl group (para) and the C5-chlorine (ortho). Steric hindrance from the adjacent methyl group might slightly disfavor substitution at the C4 position. Ultimately, a mixture of products would be expected.
| Substituent (Position) | Effect on Reactivity | Directing Influence |
|---|---|---|
| -COOCH₂CH₃ (C1) | Deactivating | Meta |
| -Cl (C2) | Deactivating | Ortho, Para |
| -CH₃ (C3) | Activating | Ortho, Para |
| -Cl (C5) | Deactivating | Ortho, Para |
Transformations Involving the Methyl and Chloro Substituents
The reactivity of this compound is significantly influenced by the presence of the chloro and methyl substituents on the aromatic ring. These groups can undergo a variety of transformations, allowing for the synthesis of more complex molecules.
The chlorine atoms on the aromatic ring of this compound are relatively stable but can be replaced through various functional group interconversion reactions. Organohalides are versatile precursors in synthesis, acting as equivalents for cationic, radical, or anionic synthons. acs.org The polarization of the carbon-halogen bond and the good leaving group ability of halides facilitate nucleophilic substitution and elimination reactions. acs.org
Common strategies for the interconversion of aryl halides include:
Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides, the chloro groups can potentially be displaced by strong nucleophiles under harsh conditions (high temperature and pressure). The presence of the electron-withdrawing ester group can facilitate this process, particularly for the chlorine atom at the C2 position.
Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can replace the chloro substituents with a wide range of other functional groups, including alkyl, aryl, alkynyl, and amino groups.
Finkelstein Reaction: While typically used for alkyl halides, analogous transformations can convert aryl chlorides to the more reactive bromides or iodides under specific catalytic conditions, which can then undergo further reactions. vanderbilt.edu
These transformations are fundamental in organic synthesis for creating diverse molecular architectures from a common starting material. fiveable.me
The methyl group attached to the benzene ring is a key site for side-chain functionalization, most notably through free-radical halogenation. libretexts.org This type of reaction allows for the introduction of a functional group "handle" at the benzylic position, which can then be used for subsequent transformations.
Free Radical Bromination
Free-radical bromination occurs selectively at the benzylic position due to the high stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. pearson.comoregonstate.edu The reaction is typically initiated by light (hν) or a radical initiator. youtube.com The mechanism proceeds through a chain reaction involving three main steps: initiation, propagation, and termination. pearson.com
Initiation: Homolytic cleavage of a bromine molecule (Br₂) by light or heat to form two bromine radicals (Br•). pearson.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic radical and hydrogen bromide (HBr). pearson.comoregonstate.edu This benzylic radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain reaction. oregonstate.edu
Termination: The reaction is terminated when two radicals combine.
Reagents like N-bromosuccinimide (NBS) are often used in place of Br₂ for benzylic bromination as they provide a low, constant concentration of bromine, which helps to suppress competing reactions like aromatic bromination. researchgate.net The presence of an electron-withdrawing group on the aromatic nucleus can make the bromination of the methyl group more difficult, sometimes requiring higher temperatures or the use of radical initiators. google.com
| Reagent | Initiator | Solvent | Selectivity | Reference |
|---|---|---|---|---|
| Br₂ | Light (hν) or Heat | CCl₄ (traditional), CH₂Cl₂, Benzene | Benzylic Position | pearson.comresearchgate.net |
| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | CCl₄ | High for Benzylic Position | youtube.comresearchgate.net |
| SO₂Cl₂ | Radical Initiator | - | Benzylic Chlorination | libretexts.org |
| (CH₃)₃COCl | - | - | Benzylic Chlorination | libretexts.org |
Cyclization and Annulation Reactions of Substituted Benzoates
Substituted benzoates, including derivatives of this compound, can serve as precursors in cyclization and annulation reactions to construct various heterocyclic and polycyclic aromatic systems. rsc.org These reactions are crucial for synthesizing complex molecules with significant biological or material applications. nih.govresearchgate.net
Cyclization involves the formation of a ring within a single molecule. For instance, intramolecular reactions can lead to the formation of fused ring systems. A base-promoted cyclization method has been described for synthesizing substituted benzo[b]furans, demonstrating a simple and efficient pathway to this important heterocyclic core. rsc.org Similarly, electrophile-mediated cyclization of precursors derived from substituted thioanisoles can yield benzo[b]thiophenes. nih.gov
Annulation refers to the formation of a new ring onto an existing one. beilstein-journals.org These reactions often proceed through cycloaddition or sequential reaction cascades. chim.it For example, [3+2] annulation reactions are widely used to create five-membered aromatic heterocycles. chim.it The specific substituents on the benzoate (B1203000) ring can control the regioselectivity and stereoselectivity of these cycloadditions. rsc.org
| Reaction Type | Precursor Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Base-Promoted Cyclization | Substituted Phenols/Ethers | Benzo[b]furans | Simple, inexpensive, good yields | rsc.org |
| Iodocyclization/Alkylation | 2-Alkynylthioanisoles | 2,3-Disubstituted Benzo[b]thiophenes | One-pot, two-step process | nih.gov |
| [3+2] Annulation | Nitroalkenes and 1,3-Dipoles | Five-membered N-heterocycles | Proceeds via cycloaddition or Michael addition/cyclization | chim.it |
| SN2/Decarboxylation Annulation | Trimethylsilylethynyl benzoxazinanones | Substituted Imidazoles | High yield synthesis of imidazole derivatives | researchgate.net |
Mechanistic Pathways of Key Reactions
Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. This involves identifying key reaction intermediates and analyzing the transition states.
Reaction intermediates are transient species formed during a chemical transformation from reactants to products. Their identification provides insight into the reaction mechanism.
Radical Intermediates: In the side-chain bromination of the methyl group, the key intermediate is the benzylic radical . pearson.com This species is significantly stabilized by the delocalization of the unpaired electron into the adjacent aromatic ring, which accounts for the high selectivity of the reaction for the benzylic position. oregonstate.edu
Cationic Intermediates: Electrophile-mediated cyclization reactions often proceed through cationic intermediates. For example, the iodocyclization to form benzo[b]thiophenes involves the formation of a three-membered iodonium ring , which is then attacked by the sulfur atom to form a cationic intermediate before product formation. nih.gov
Organometallic Intermediates: In cross-coupling reactions involving the chloro substituents, organometallic species such as palladium(II) oxidative addition complexes are critical intermediates that facilitate the bond-forming reductive elimination step.
Enolate Intermediates: In reactions involving the ester functionality, such as condensations, enolates can act as key nucleophilic intermediates. Phenoxides, which are enolates stabilized by aromaticity, are important intermediates in certain reactions of phenols. wikipedia.org
Uncatalyzed Reactions: In the absence of a catalyst, reactants must overcome a significant energy barrier to reach the transition state. For reactions like nucleophilic aromatic substitution on the unactivated chloro groups of this compound, the transition state (a Meisenheimer-like complex) would be highly energetic and difficult to form.
Catalyzed Reactions: A catalyst provides an alternative reaction pathway with a lower activation energy.
Transition State Stabilization: The fundamental principle of catalysis is the molecular recognition and stabilization of the transition state. beilstein-journals.org Enzymes, for example, have active sites that are complementary to the transition state structure of the reaction they catalyze. dntb.gov.ua
Computational Analysis: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the structures and energies of transition states. researchgate.net Such analyses can elucidate reaction mechanisms, predict reaction rates, and explain the origins of selectivity. For example, studies on the benzoin condensation have used DFT to compare the activation free energies of multiple potential transition states, identifying the rate-determining step. researchgate.net
Structure-Activity Relationships: Kinetic studies, such as Hammett structure-activity analysis, can provide evidence for the nature of the transition state by correlating reaction rates with changes in electronic substituents. rsc.org
| Feature | Uncatalyzed Reaction | Catalyzed Reaction | Reference |
|---|---|---|---|
| Activation Energy (Ea) | High | Lowered | youtube.com |
| Transition State | High energy, unstable | Stabilized by catalyst/enzyme interactions | dntb.gov.uabeilstein-journals.org |
| Reaction Rate | Slow | Accelerated | rsc.org |
| Mechanism | Single high-energy pathway | Alternative, multi-step pathway with lower energy barriers | researchgate.net |
Computational Chemistry and Theoretical Studies on Ethyl 2,5 Dichloro 3 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of Ethyl 2,5-dichloro-3-methylbenzoate at the atomic and electronic levels. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and energetic landscape.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Molecules
| Parameter | Predicted Value |
| C-Cl Bond Length (Å) | 1.74 - 1.76 |
| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |
| C=O Bond Length (Å) | 1.21 - 1.23 |
| C-O (ester) Bond Length (Å) | 1.35 - 1.37 |
| Dihedral Angle (Ring-Ester) (°) | 20 - 40 |
Note: These values are illustrative and based on DFT studies of similar substituted benzoates.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
In analogous systems like 3,4-dichlorobenzoic acid, the HOMO is typically distributed over the benzene (B151609) ring and the carboxyl group, while the LUMO is concentrated on the aromatic ring. nih.gov For this compound, the HOMO would likely be located on the benzene ring, influenced by the electron-donating methyl group, and the ester oxygen atoms. The LUMO is expected to be distributed across the aromatic ring and the carbonyl group, influenced by the electron-withdrawing chlorine atoms. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions. nih.gov
Table 2: Predicted Frontier Orbital Energies and Related Properties for this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
| Ionization Potential | 6.5 to 7.5 |
| Electron Affinity | 1.0 to 2.0 |
Note: These values are illustrative and based on calculations of similar aromatic esters.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carbonyl group, indicating these as primary sites for electrophilic interaction. The regions around the hydrogen atoms of the methyl and ethyl groups, as well as the chlorine atoms, would exhibit positive potential, making them potential sites for nucleophilic interactions. Studies on similar chlorinated benzoic acids have confirmed these general patterns. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of electron delocalization and intramolecular interactions that contribute to molecular stability. wikipedia.org NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. Strong interactions, indicated by high stabilization energies (E(2)), signify significant electron delocalization.
Table 3: Predicted NBO Analysis Stabilization Energies (E(2)) for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| LP(O) of C=O | π(C-C) of ring | 20 - 30 |
| LP(O) of O-Et | σ(C-C) of ring | 5 - 15 |
| LP(Cl) | σ(C-C) of ring | 2 - 8 |
| π(C-C) of ring | π(C=O) | 10 - 20 |
Note: These values are illustrative and based on NBO analyses of analogous substituted aromatic compounds.
Molecular Dynamics Simulations (If Applicable to Related Systems)
While no direct molecular dynamics (MD) simulations for this compound are available, MD simulations of related aromatic esters in solution provide insights into their dynamic behavior and solvation properties. nih.gov Such simulations can reveal how the molecule interacts with solvent molecules and can predict properties like diffusion coefficients and rotational correlation times. For this compound, MD simulations could be used to study its behavior in different environments, such as its partitioning between aqueous and organic phases, which is relevant to its environmental fate and transport. Studies on similar molecules have shown that the orientation and flexibility of the ester group are significantly influenced by the surrounding solvent. researchgate.net
Structure-Reactivity and Structure-Selectivity Relationships (SRS)
Structure-reactivity and structure-selectivity relationships (SRS), often explored through Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural features with its chemical reactivity or biological activity. For compounds like this compound, which has structural similarities to certain herbicides and pesticides, SRS studies can be particularly informative. acs.orgresearchgate.net
For instance, in a series of substituted benzoates, the nature and position of the substituents on the aromatic ring can dramatically affect their herbicidal activity. The electronic properties (as described by Hammett constants) and steric factors (such as the van der Waals radius of the substituents) are often key descriptors in QSAR models for such compounds. For this compound, the combination of two chlorine atoms, a methyl group, and an ethyl ester moiety would define its specific position within a given QSAR model, allowing for the prediction of its potential activity based on data from related compounds. nih.gov
Computational Prediction of Regio- and Chemoselectivity
In the study of a substituted aromatic compound like this compound, computational chemistry would be a powerful tool for predicting the outcomes of chemical reactions. Density Functional Theory (DFT) is a common method used for these predictions.
Regioselectivity: To predict where a chemical reaction is most likely to occur on the benzene ring, chemists would calculate the distribution of electron density and electrostatic potential. For electrophilic aromatic substitution, for example, sites with higher electron density (more negative charge) would be predicted as more reactive. For nucleophilic substitution, sites with lower electron density would be favored. Calculations of Fukui functions or atomic partial charges (e.g., Mulliken, NBO) would provide quantitative data to rank the reactivity of the different positions on the aromatic ring.
Chemoselectivity: If the molecule has multiple reactive functional groups, computational models could predict which one is more likely to react. For this compound, this would involve comparing the reactivity of the ester group versus the aromatic ring. By modeling the transition states for reactions at each site, the one with the lower activation energy would be identified as the more favorable pathway.
Understanding Reaction Mechanisms through Computational Modeling
Computational modeling provides a molecular-level view of how a reaction proceeds, which is often difficult to observe experimentally.
Reaction Pathway Analysis: Researchers would propose several possible step-by-step mechanisms for a given reaction involving this compound. Using computational methods, they would then calculate the energy of all reactants, intermediates, transition states, and products for each proposed pathway.
Transition State Theory: The transition state is the highest energy point along the reaction coordinate. By locating and characterizing the transition state structures, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). The pathway with the lowest activation energy is the most likely mechanism.
Solvent Effects: The role of the solvent in a reaction can be incorporated into these models using various implicit or explicit solvent models. This would provide a more accurate prediction of the reaction mechanism under realistic laboratory conditions.
If research were available, the findings would likely be presented in data tables summarizing calculated energies, bond lengths, and atomic charges for key structures along the reaction pathway.
Role in Advanced Organic Synthesis and Catalytic Applications
Ethyl 2,5-dichloro-3-methylbenzoate as a Synthetic Synthon
A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. The specific arrangement of functional groups on this compound makes it a valuable synthon for creating elaborate organic structures, including polyaromatic and heterocyclic systems.
Building Block for Complex Polyaromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused benzene (B151609) rings. researchgate.netnih.gov Their extended π-conjugated systems give them unique electronic and photophysical properties, making them targets for materials science research. rsc.org The synthesis of PAHs often involves ring-closing reactions or the coupling of smaller aromatic units. rsc.orgnih.gov
While direct examples of using this compound for PAH synthesis are not prevalent in the literature, its structure is well-suited for such transformations. The two chloro-substituents can serve as handles for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, to build larger aromatic systems. Furthermore, related dichlorinated compounds, like 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ), are commonly used as reagents for the final aromatization step in the synthesis of PAHs. researchgate.net This highlights the utility of the chlorinated benzene motif in facilitating the formation of stable, fully aromatic polycyclic structures.
Precursor for Heterocyclic Compound Synthesis
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are fundamental components in pharmaceuticals, agrochemicals, and natural products. researchgate.net The functional groups on this compound can be chemically manipulated to facilitate the construction of various heterocyclic rings.
A key strategy involves the transformation of the parent benzoic acid. For instance, 2,5-dichlorobenzoic acid can be nitrated to form 2,5-dichloro-3-nitrobenzoic acid. prepchem.com Subsequent reduction of the nitro group yields an amino group. This resulting 3-amino-2,5-dichlorobenzoic acid derivative is a powerful precursor for building heterocycles. A related compound, 2-amino-5-chloro-3-methylbenzoic acid, is a crucial intermediate in the synthesis of modern insecticides, demonstrating the industrial relevance of this molecular scaffold. patsnap.com The amino and carboxylic acid groups can undergo intramolecular or intermolecular cyclization reactions to form nitrogen-containing heterocycles, such as quinazolinones or benzoxazinones, which are privileged structures in medicinal chemistry. The general utility of acylbenzoic acids in synthesizing heterocycles like phthalides, isochromanones, and isoindolines further underscores the potential of this compound class. researchgate.net
Catalytic Applications Involving Chlorinated Benzoate (B1203000) Scaffolds
The chlorinated benzoate framework, as exemplified by this compound, is not only a building block but also plays a role in the field of catalysis. These scaffolds can be incorporated into ligands for homogeneous catalysts or explored in the development of solid-supported heterogeneous systems.
Development of Ligands for Homogeneous Catalysis
In homogeneous catalysis, a soluble catalyst, typically a metal-ligand complex, operates in the same phase as the reactants. The ligand is a crucial component that binds to the metal center and modulates its steric and electronic properties, thereby controlling the catalyst's activity and selectivity.
Benzoic acids are frequently used as foundational structures for creating sophisticated ligands. For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used to synthesize metal-organic frameworks (MOFs) with interesting optical and sensor capabilities. nih.gov The presence of chloro-substituents on the benzoate ring, as in this compound, can significantly influence the properties of a resulting ligand. The electron-withdrawing nature of chlorine atoms can alter the electron density at the metal center, which in turn affects its catalytic activity. This makes chlorinated benzoates attractive targets for developing new ligands for a wide range of catalytic transformations.
Exploration in Heterogeneous Catalytic Systems
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages such as easy separation and reusability. While specific studies on this compound in heterogeneous catalysis are limited, the broader class of benzoate compounds has shown promise. Layered metal benzoates, for example, have been investigated as recyclable heterogeneous catalysts for esterification reactions. The incorporation of a chlorinated benzoate into such a system could potentially enhance catalytic activity or stability due to the electronic effects of the halogen atoms.
Substrate in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. youtube.comnih.gov
This compound, with its two chlorine atoms, is an ideal substrate for such reactions. The different steric and electronic environments of the two chlorine atoms (one flanked by a methyl and an ester group, the other less hindered) open the possibility for selective or sequential cross-coupling reactions. This allows for the stepwise introduction of different functional groups onto the aromatic ring, providing a controlled pathway to highly substituted and complex molecules. Efficient methods have been developed for the palladium-catalyzed cross-coupling of aryl halides with various partners to produce substituted ethyl esters. researchgate.net Moreover, the development of alternative catalysts, such as copper-based systems, for cross-coupling reactions provides more sustainable and cost-effective synthetic routes. nih.gov
Advanced Analytical Methodologies for Characterization and Monitoring
Chromatographic Techniques
Chromatography serves as the cornerstone for the separation and initial characterization of "Ethyl 2,5-dichloro-3-methylbenzoate" from complex matrices. The choice of chromatographic technique is dictated by the specific analytical objective, whether it be purity assessment, analysis of volatile byproducts, or high-throughput screening.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for assessing the purity of "this compound". Reversed-phase HPLC, in particular, is well-suited for separating the target compound from its non-polar and moderately polar impurities. The separation is typically achieved on a C18 column, where the hydrophobic stationary phase interacts with the aromatic ring and the ethyl ester group of the molecule.
A typical HPLC method for purity assessment would involve a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to control the pH. longdom.org The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of a wide range of impurities with varying polarities. nih.gov Detection is commonly performed using a UV detector, as the benzene (B151609) ring of "this compound" exhibits strong absorbance in the UV region. For enhanced selectivity and sensitivity, a diode array detector (DAD) can be employed to acquire the full UV spectrum of the analyte and any co-eluting impurities. wur.nl
The validation of an HPLC method for purity assessment is crucial and typically involves the evaluation of parameters such as linearity, accuracy, precision, and specificity, in accordance with established guidelines. longdom.org
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of HPLC conditions and is for illustrative purposes only.
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds and is therefore ideal for identifying and quantifying any volatile impurities or byproducts associated with "this compound". epa.gov The compound itself is sufficiently volatile to be analyzed by GC, and this technique is particularly useful for detecting residual solvents or starting materials from its synthesis.
In GC analysis, the sample is vaporized in a heated injector and separated on a capillary column. The choice of the stationary phase of the column is critical for achieving the desired separation. A non-polar or medium-polarity column, such as one coated with a phenyl-substituted polysiloxane, is often suitable for the analysis of halogenated aromatic compounds. researchgate.net A flame ionization detector (FID) is a common choice for quantification due to its high sensitivity and wide linear range for organic compounds. unirioja.es
For certain polar analytes that may exhibit poor peak shape or decomposition in the GC system, derivatization can be employed to increase their volatility and thermal stability. researchgate.netnih.gov
Table 2: Representative GC Conditions for Volatile Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table provides a typical set of GC conditions and is for illustrative purposes only.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. shimadzu.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of "this compound", a UHPLC method can provide a rapid assessment of purity and can resolve closely related impurities more effectively than a standard HPLC method. The principles of separation are the same as in HPLC, but the shorter analysis times make UHPLC particularly advantageous for high-throughput screening applications. The use of superficially porous particles (SPP) or core-shell columns in UHPLC can further enhance separation efficiency. shimadzu.com
Hyphenated Techniques
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide an unparalleled level of analytical detail. These methods are indispensable for the unambiguous identification of compounds and for trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification and quantification of volatile and semi-volatile compounds. shimadzu.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its confident identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.
For "this compound", the presence of two chlorine atoms will result in a characteristic isotopic pattern in the molecular ion and its fragment ions, which is a powerful tool for identification. libretexts.orglibretexts.org The relative abundance of the isotopes of chlorine (³⁵Cl and ³⁷Cl) leads to a distinctive M+2 peak. libretexts.orglibretexts.org GC-MS can be operated in full-scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of the target compound. nih.gov
Table 3: Expected Mass Fragments for this compound in GC-MS
| m/z (mass-to-charge ratio) | Interpretation |
| 218/220/222 | Molecular ion [M]⁺ |
| 190/192/194 | [M - C₂H₄]⁺ |
| 173/175 | [M - OC₂H₅]⁺ |
| 145/147 | [M - OC₂H₅ - CO]⁺ |
This table shows hypothetical mass fragments and their interpretations. The presence and relative intensities of these fragments would need to be confirmed by experimental data.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the state-of-the-art technique for the trace analysis of non-volatile and thermally labile compounds in complex matrices. amazonaws.comnih.gov This makes it the ideal tool for studying the environmental fate of "this compound" and for identifying its metabolites in biological systems.
In an LC-MS/MS system, the components separated by the LC are introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of the target analyte. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for the detection of the compound at very low concentrations. researchgate.net
The development of an LC-MS/MS method for "this compound" would involve the optimization of both the chromatographic conditions to achieve good separation and the mass spectrometric parameters to maximize the signal of the specific precursor-to-product ion transitions. This technique is crucial for understanding the biotransformation of the compound, as it can identify and quantify metabolites that may be present at trace levels. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Ethyl 2,5-dichloro-3-methylbenzoate, and how can reaction conditions be optimized?
- Methodology : A common approach involves esterification of 2,5-dichloro-3-methylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Optimization includes varying molar ratios (e.g., 1:5 acid-to-ethanol) and reflux temperatures (70–100°C) to maximize yield . For intermediates, chlorination of methylbenzoate derivatives using Cl₂ or SOCl₂ under controlled conditions (e.g., 0–5°C) ensures regioselectivity . Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can this compound be characterized to confirm its structural identity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns and ester carbonyl signals at ~165–170 ppm) . IR spectroscopy for ester C=O stretching (~1720 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 247.07 for C₁₀H₈Cl₂O₃) .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) to resolve bond lengths/angles and confirm stereoelectronic effects .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodology : Solvent polarity impacts crystal quality. Ethanol/water (4:1 v/v) or dichloromethane/hexane mixtures are effective. Slow cooling (0.5°C/min) yields larger crystals for diffraction studies. Purity is assessed via melting point consistency (e.g., 18–20°C for similar esters) .
Advanced Research Questions
Q. How can supramolecular synthons guide the crystal engineering of this compound?
- Methodology : Noncovalent interactions (e.g., Cl···Cl, C=O···H-C) dominate packing. Using Desiraju’s synthon approach, predict dimeric motifs via halogen bonding (Cl···O/N) or π-stacking. Computational tools (Hirshfeld surface analysis) map interaction propensities, while experimental validation relies on X-ray data . For example, 2,5-dichloro substituents may favor layered packing due to directional Cl interactions .
Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. X-ray results) be resolved for this compound?
- Methodology :
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) detects conformational flexibility (e.g., ester rotation).
- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian/B3LYP) to identify discrepancies.
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures, resolving apparent bond-length anomalies .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
- Methodology :
- Directing Groups : The ester’s meta-directing effect and Cl’s ortho/para-directing nature compete. Use Lewis acids (e.g., FeCl₃) to polarize electrophiles (e.g., NO₂⁺), favoring substitution at the less-hindered 4-position .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track reaction pathways via ²H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
